molecular formula C16H21N3O3S B1521174 4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide CAS No. 1193389-97-7

4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide

Cat. No.: B1521174
CAS No.: 1193389-97-7
M. Wt: 335.4 g/mol
InChI Key: UTSSJPAPEISVPM-UHFFFAOYSA-N
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Description

4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Biological Activity

4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in biomedical research due to its potential biological activities. This compound, with the molecular formula C16H21N3O3SC_{16}H_{21}N_{3}O_{3}S and a molecular weight of 335.4 g/mol, is characterized by its sulfonamide group which is known for various pharmacological properties.

Chemical Structure

The compound's structure is defined by the following characteristics:

  • IUPAC Name : 4-amino-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]benzenesulfonamide
  • InChI Key : UTSSJPAPEISVPM-UHFFFAOYSA-N

The structural formula can be represented as follows:

C16H21N3O3S\text{C}_{16}\text{H}_{21}\text{N}_{3}\text{O}_{3}\text{S}

Research indicates that sulfonamide derivatives often exhibit their biological effects through interactions with various biomolecules, particularly in cardiovascular contexts. For instance, studies have shown that compounds similar to this compound can influence perfusion pressure and coronary resistance in isolated rat heart models. The proposed mechanism involves the modulation of calcium channels, which are crucial for cardiac function and vascular tone regulation .

Pharmacological Studies

Several studies have investigated the pharmacological effects of related sulfonamide compounds:

  • Cardiovascular Effects :
    • A study demonstrated that certain benzene sulfonamides decreased perfusion pressure and coronary resistance significantly when tested on isolated rat hearts. This suggests a potential role in managing cardiovascular conditions by altering blood flow dynamics .
    • The interaction with calcium channels was highlighted as a key mechanism, indicating that these compounds could serve as calcium channel blockers, thereby influencing cardiac contractility and vascular resistance.
  • Pharmacokinetic Properties :
    • Theoretical evaluations using ADME/PK modeling have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies suggest favorable permeability characteristics across various cell models .

Case Studies

Case Study 1 : In a controlled experiment involving isolated rat hearts, it was observed that administration of related sulfonamide derivatives led to a time-dependent decrease in both perfusion pressure and coronary resistance. The results indicated that these compounds could interact with biomolecules involved in blood pressure regulation .

Case Study 2 : Another study focused on the theoretical docking interactions of sulfonamide derivatives with calcium channels using computational methods. The findings suggested that these compounds could effectively inhibit calcium channel activity, presenting a potential therapeutic avenue for hypertension and other cardiovascular disorders .

Summary of Biological Activities

Compound Effect on Perfusion Pressure Effect on Coronary Resistance Mechanism
This compoundDecreasedDecreasedCalcium channel inhibition
4-(2-amino-ethyl)-benzenesulfonamideDecreasedDecreasedCalcium channel inhibition
2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamideVariableVariableNot specified

Pharmacokinetic Parameters (Theoretical)

Parameter Value
Permeability (Caco-2)High
SolubilityModerate
Metabolic StabilityModerate

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide, and how is structural confirmation achieved?

The synthesis typically involves a multi-step approach:

  • Step 1 : Sulfonylation of 4-aminobenzenesulfonyl chloride with a substituted aniline derivative (e.g., 4-[ethyl(2-hydroxyethyl)amino]aniline) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
  • Step 2 : Purification via recrystallization using solvents like ethanol or methanol, followed by column chromatography to isolate the product .
  • Structural Confirmation :
    • 1H/13C-NMR : Key signals include the sulfonamide NH (~10-12 ppm), aromatic protons (6.5-8.5 ppm), and hydroxyethyl group protons (3.4-4.0 ppm) .
    • HPLC-MS : Validates purity (>95%) and molecular ion peaks .

Q. How is the purity of this compound assessed, and what challenges arise during purification?

  • Purity Assessment :
    • HPLC : Reverse-phase C18 columns with UV detection at 254 nm .
    • Melting Point Analysis : Consistency with literature values (e.g., 179-180°C for analogous compounds) .
  • Challenges :
    • Hydrophilic hydroxyethyl groups may reduce solubility in organic solvents, necessitating polar aprotic solvents (e.g., DMF) during synthesis .
    • Byproducts from incomplete sulfonylation require iterative recrystallization or preparative TLC .

Advanced Research Questions

Q. What strategies optimize inhibitory activity against carbonic anhydrase (CA) isoforms, and how is selectivity determined?

  • Structural Modifications :
    • Introducing electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhances CA II/IX affinity .
    • Adjusting the hydroxyethyl chain length improves isoform selectivity (e.g., CA IX over CA II) .
  • Assays :
    • Enzyme Kinetics : Measure IC50 via stopped-flow CO2 hydration assay; compare with acetazolamide as a reference inhibitor .
    • Selectivity Profiling : Use isoform-specific inhibitors (e.g., SLC-0111 for CA IX) in competitive binding studies .

Q. How can computational methods predict binding modes with CA isoforms, and what experimental validations are employed?

  • Computational Approaches :
    • Molecular Docking (AutoDock/Vina) : Simulate interactions between the sulfonamide group and CA’s zinc-active site .
    • Molecular Dynamics (MD) : Assess stability of hydrogen bonds (e.g., between NH of sulfonamide and Thr199) .
  • Experimental Validation :
    • X-ray Crystallography : Resolve co-crystal structures with CA II/IX to confirm docking predictions .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

Q. How do researchers address discrepancies in reported IC50 values across studies?

  • Standardization :
    • Use identical enzyme sources (e.g., recombinant human CA isoforms) and buffer conditions (pH 7.4, 20 mM HEPES) .
    • Validate assays with internal controls (e.g., acetazolamide IC50 = 12 nM for CA II) .
  • Orthogonal Methods :
    • Compare results from fluorometric (e.g., 4-methylumbelliferone acetate hydrolysis) and electrometric (pH-stat) assays .
    • Replicate studies across independent labs to rule out instrument-specific variability .

Q. What are the methodological considerations for synthesizing Schiff base derivatives of this compound?

  • Reaction Design :
    • Condense the primary amine group with aldehydes (e.g., benzaldehyde) under reflux in propanol with catalytic HCl .
    • Monitor reaction progress via TLC (Rf shift) .
  • Characterization :
    • FT-IR : Confirm imine (C=N) stretch at ~1600 cm⁻¹ .
    • Single-Crystal XRD : Resolve regiochemistry and steric effects of substituents .

Q. How is the compound’s stability evaluated under physiological conditions?

  • Stability Studies :
    • pH-Dependent Degradation : Incubate in buffers (pH 1.2-7.4) at 37°C; analyze via LC-MS for hydrolytic byproducts (e.g., free sulfonamide) .
    • Plasma Stability : Assess metabolic degradation using rat liver microsomes; quantify half-life (t1/2) .

Q. Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Adjustments :
    • Use standardized solvent systems (e.g., PBS for aqueous, DMSO for organic) and report saturation concentrations .
    • Employ Hansen Solubility Parameters (HSPs) to predict miscibility .
  • Experimental Replication :
    • Compare results under controlled humidity/temperature to rule out hygroscopic effects .

Properties

IUPAC Name

4-amino-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-2-19(11-12-20)15-7-5-14(6-8-15)18-23(21,22)16-9-3-13(17)4-10-16/h3-10,18,20H,2,11-12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSSJPAPEISVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide
4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide
4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide
4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide
4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide
4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide

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